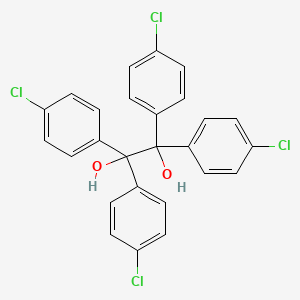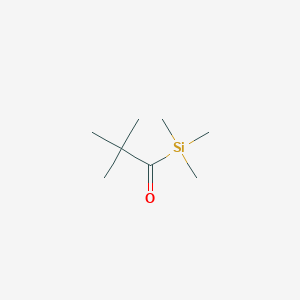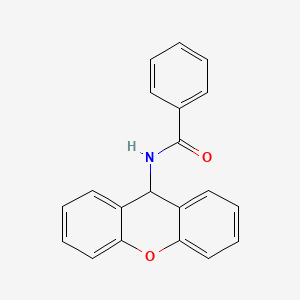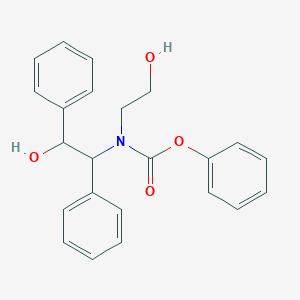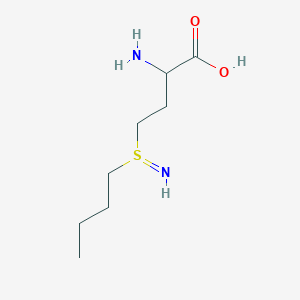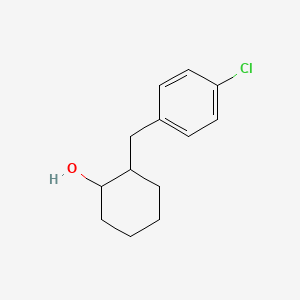
2-(4-Chlorobenzyl)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorobenzyl)cyclohexanol is an organic compound that belongs to the class of alcohols It features a cyclohexanol ring substituted with a 4-chlorobenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzyl)cyclohexanol typically involves the reaction of cyclohexanol with 4-chlorobenzyl chloride under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-(4-Chlorobenzyl)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Formation of 2-(4-Chlorobenzyl)cyclohexanone.
Reduction: Formation of 2-(4-Chlorobenzyl)cyclohexane.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Chlorobenzyl)cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Chlorobenzyl)cyclohexanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzyl group may interact with hydrophobic regions of proteins, affecting their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(4-Bromobenzyl)cyclohexanol: Similar structure with a bromine atom instead of chlorine.
2-(4-Methylbenzyl)cyclohexanol: Similar structure with a methyl group instead of chlorine.
2-(4-Nitrobenzyl)cyclohexanol: Similar structure with a nitro group instead of chlorine.
Uniqueness
2-(4-Chlorobenzyl)cyclohexanol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making this compound versatile for different chemical transformations.
特性
CAS番号 |
7146-90-9 |
|---|---|
分子式 |
C13H17ClO |
分子量 |
224.72 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H17ClO/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h5-8,11,13,15H,1-4,9H2 |
InChIキー |
TZIIICCPZFQHPM-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)CC2=CC=C(C=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


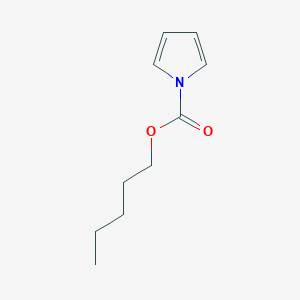
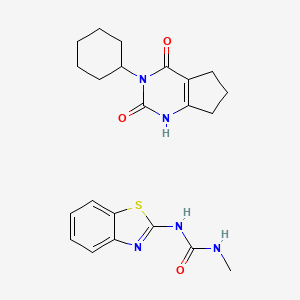
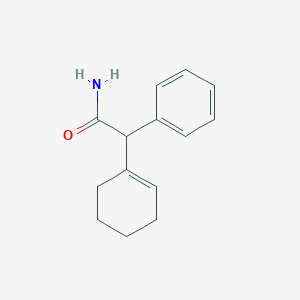

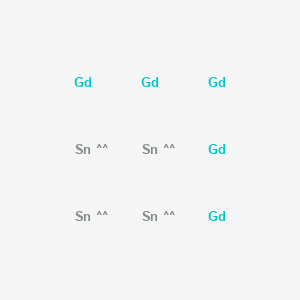
![4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14722530.png)
![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate](/img/structure/B14722537.png)
